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Palo Alto, CA – A comprehensive technical guide offering an in-depth exploration of the

theoretical underpinnings of palladium-rhodium (Pd-Rh) bimetallic surface chemistry has been

compiled for researchers, scientists, and professionals in drug development. This whitepaper

provides a meticulous examination of the computational models, catalytic mechanisms, and

surface phenomena that govern the unique properties of these advanced materials. The guide

places a strong emphasis on quantitative data, detailed experimental and theoretical protocols,

and clear visual representations of complex processes.

Palladium-rhodium alloys are at the forefront of catalytic science, demonstrating remarkable

efficiency in a wide range of chemical transformations, including CO oxidation, NOx reduction,

and various hydrogenation reactions.[1] Understanding the intricate interplay between the

electronic and geometric structures of Pd-Rh surfaces at the atomic level is paramount for the

rational design of next-generation catalysts with enhanced activity, selectivity, and durability.

Core Theoretical Insights: A Quantitative
Perspective
Theoretical studies, predominantly employing Density Functional Theory (DFT), have been

instrumental in elucidating the synergistic effects observed in Pd-Rh bimetallic catalysts.[2][3]

These computational approaches provide invaluable data on adsorption energies of reactants

and intermediates, as well as the activation barriers for key reaction steps.
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Adsorption Energies of Key Species
The interaction of molecules with the catalyst surface is the initial and often rate-determining

step in a catalytic cycle. The binding energy of adsorbates to the Pd-Rh surface is a critical

parameter influencing catalytic activity. DFT calculations have revealed that the adsorption

characteristics are highly dependent on the surface composition and structure. For instance, in

CO oxidation, the adsorption energy of CO on Rh(111) surfaces has been a subject of detailed

computational investigation.[4][5] Similarly, the binding energy of hydrogen on palladium

surfaces is a key factor in hydrogenation reactions, with studies showing dissociative

adsorption energies around 1.0 eV.[6][7]

Adsorbate Surface
Adsorption
Site

Binding
Energy (eV)

Computational
Method

CO Rh(111) On-top -1.273
DFT (GGA-PBE)

[4]

H Pd(100) Hollow -2.85 DFT (LDA)

H Pd(100) Hollow -2.85 DFT (PB-GGC)

H Pd(100) Hollow -2.82 DFT (PW-GGC)

H₂ (dissociative) Pd(111) - 0.98
Kinetic Modeling

from TPD[6]

Formic Acid Pd(111) - -
DFT (PW91,

PBE, RPBE)[8]

Table 1: Calculated Adsorption Energies of Key Species on Palladium and Rhodium Surfaces.

This table summarizes theoretically determined binding energies for common reactants and

intermediates on Pd and Rh surfaces, providing a quantitative basis for understanding surface

reactivity.

Reaction Energetics and Activation Barriers
DFT calculations are also pivotal in mapping the potential energy surfaces of catalytic

reactions, identifying transition states, and calculating activation energy barriers. For CO

oxidation, a key reaction in automotive catalysis, studies on bimetallic surfaces have shown

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://sites.psu.edu/dftap/2020/04/13/adsorption-energy-of-co-on-rh111-surface/
https://www.researchgate.net/publication/235596453_Density_functional_study_of_CO_on_Rh111
https://pubs.acs.org/doi/10.1021/acs.jpcc.2c04567
https://www.researchgate.net/publication/362816030_Adsorption_and_Absorption_Energies_of_Hydrogen_with_Palladium
https://sites.psu.edu/dftap/2020/04/13/adsorption-energy-of-co-on-rh111-surface/
https://pubs.acs.org/doi/10.1021/acs.jpcc.2c04567
https://pubs.acs.org/doi/10.1021/acs.jpca.2c07414
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14273843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


that the presence of a second metal can significantly alter the activation energy. For example,

on a Pt₂₅Rh₇₅(100) surface, the energy barrier for CO oxidation at the border between a RhO₂

surface oxide film and the metallic surface was calculated to be 0.51 eV.[9]

Reaction Catalyst System
Activation Energy
(Ea)

Computational
Method

CO Oxidation
Pt₂₅Rh₇₅(100) -

Oxide/Metal Border
0.51 eV DFT[9]

CO Oxidation
Pd-Au Bimetallic Slab

(Au on surface)
0.21 eV DFT[10]

CO₂ Hydrogenation PdZn Surfaces
Lower than on pure

Pd facets
DFT[1]

Table 2: Calculated Activation Barriers for Catalytic Reactions. This table presents a selection

of theoretically calculated activation energies for important catalytic reactions on bimetallic

surfaces, highlighting the influence of composition on catalytic activity.

Unraveling Surface Phenomena: Segregation and
Electronic Structure
The surface composition of a bimetallic catalyst can differ significantly from its bulk composition

due to the phenomenon of surface segregation. This process is driven by the minimization of

surface free energy. DFT calculations have been employed to predict the segregation energies

of different metals in various host lattices. For palladium-based alloys, it has been shown that

the segregation energy correlates with factors such as the atomic radius and the surface

energy of the substituting metal.[11] The general trend for segregation energies in several

platinum-group metal hosts is Pt > Rh > Pd > Ir.[2]

The electronic structure, particularly the d-band center, is a key descriptor of the catalytic

activity of transition metal surfaces.[12] The position of the d-band center relative to the Fermi

level influences the strength of adsorbate binding. Alloying Pd with Rh can modify the

electronic structure, leading to optimized binding energies and enhanced catalytic

performance.
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Experimental Protocols: From Synthesis to
Characterization
The theoretical predictions are validated and complemented by experimental studies. The

synthesis of Pd-Rh bimetallic nanoparticles with controlled size, morphology, and composition

is crucial for catalytic applications.

Synthesis of Pd-Rh Bimetallic Nanoparticles
A common method for synthesizing Pd-Rh nanoparticles is the co-reduction of metal precursors

in the presence of a stabilizing agent. For instance, alloyed Rh-Pd nanoparticles can be

prepared in reverse micelles.[13] Core-shell structures, such as Pd@Rh, can also be

synthesized through sequential reduction methods.[14] A typical synthesis may involve the

following steps:

Precursor Solution Preparation: Dissolving palladium and rhodium salts (e.g., Pd(NO₃)₂ and

Rh(NO₃)₃) in a suitable solvent.[15]

Impregnation: Supporting the precursor solution onto a high-surface-area material like γ-

Al₂O₃.[15]

Drying and Calcination: Removing the solvent and decomposing the precursors by heating at

elevated temperatures.[15]

Reduction: Reducing the metal oxides to their metallic state, typically by flowing a reducing

gas like hydrogen at high temperatures.

Characterization Techniques
A suite of characterization techniques is employed to determine the structural, compositional,

and electronic properties of the synthesized catalysts.

Temperature-Programmed Desorption (TPD): This technique provides information about the

strength of adsorbate-surface interactions by monitoring the temperature at which adsorbed

molecules desorb.[16]
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X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the surface elemental

composition and the oxidation states of the metals.

X-ray Diffraction (XRD): XRD provides information about the crystal structure and phase

composition of the catalyst.

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and

morphology of the nanoparticles.

Visualizing Complexity: Signaling Pathways and
Workflows
To better understand the intricate processes involved in theoretical catalysis research,

graphical representations are invaluable. The following diagrams, rendered using the DOT

language, illustrate key workflows and reaction pathways.
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The diagram above illustrates a typical workflow for the computational design and screening of

catalysts using DFT.[2][3][11][17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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